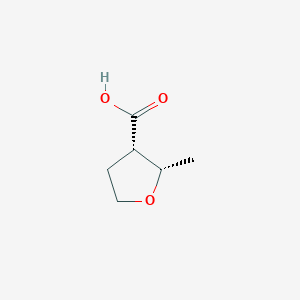
Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors. The key steps include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced through nucleophilic substitution reactions using cyclopentylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles such as amines or alkyl halides, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound’s biological activity has been explored for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives to highlight its uniqueness:
2-Aminothiazole: Known for its antimicrobial and anticancer activities, 2-aminothiazole serves as a core structure in many pharmaceuticals.
Thiazole-4-carboxylic acid: This compound is used in the synthesis of various bioactive molecules and has applications in medicinal chemistry.
Thiazole-2-thiol: Exhibits antioxidant and anti-inflammatory properties, making it useful in the development of therapeutic agents.
The unique combination of the cyclopentylamino group and the carbamate moiety in this compound distinguishes it from other thiazole derivatives, providing it with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl N-[4-[2-(cyclopentylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-12(17)15-11-14-9(7-19-11)6-10(16)13-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCRQYKQOVYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2638582.png)
![N'-(2,4-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2638583.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2638585.png)
![N-(4-chlorophenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2638586.png)
![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)

![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)
![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)
![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)
